molecular formula C16H13NO2S B14295213 Methyl [(acridin-9-yl)sulfanyl]acetate CAS No. 112827-75-5

Methyl [(acridin-9-yl)sulfanyl]acetate

Cat. No.: B14295213
CAS No.: 112827-75-5
M. Wt: 283.3 g/mol
InChI Key: CIRDECYOIWQOAF-UHFFFAOYSA-N
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Description

Methyl [(acridin-9-yl)sulfanyl]acetate is a heterocyclic compound featuring an acridine core substituted at the 9-position with a sulfanyl (-S-) group linked to a methyl ester moiety. The acridine skeleton, a tricyclic aromatic system, confers planar rigidity and π-conjugation, enabling interactions with biological macromolecules such as DNA through intercalation . This compound is part of a broader class of acridine derivatives explored for applications in medicinal chemistry, materials science, and catalysis due to their photophysical and bioactive properties .

Properties

CAS No.

112827-75-5

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

methyl 2-acridin-9-ylsulfanylacetate

InChI

InChI=1S/C16H13NO2S/c1-19-15(18)10-20-16-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3

InChI Key

CIRDECYOIWQOAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with thiol-containing compounds. One common method involves the reaction of acridine-9-thiol with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

Methyl [(acridin-9-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and other substituted derivatives .

Scientific Research Applications

Methyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.

    Biology: Acts as a DNA intercalator, making it useful in studies of DNA-protein interactions.

    Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.

Mechanism of Action

The primary mechanism of action of methyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerases. This leads to DNA damage and cell death, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Acridine-9-carboxylic Acid (CAS 5336-90-3)

  • Structure : Acridine core with a carboxylic acid (-COOH) at the 9-position.
  • Properties : Higher polarity due to the carboxylic acid group, leading to increased water solubility compared to the methyl ester derivative. However, reduced lipophilicity limits cellular uptake .
  • Applications : Utilized as a fluorescent probe and intermediate in synthesizing bioactive derivatives. The carboxylic acid group allows for conjugation via amide bonds, unlike the ester’s hydrolytic lability .
Parameter Methyl [(acridin-9-yl)sulfanyl]acetate Acridine-9-carboxylic Acid
Molecular Weight ~265.3 g/mol (estimated) 223.23 g/mol
Functional Groups Sulfanyl, methyl ester Carboxylic acid
Solubility (Log S) ~-3.5 (predicted lipophilic) -2.1 (higher aqueous solubility)
Biological Activity DNA intercalation, potential enzyme inhibition Fluorescent labeling, metal chelation

9-Cyanoacridine

  • Structure: Acridine with a cyano (-CN) substituent at the 9-position.
  • Properties: The electron-withdrawing cyano group reduces electron density on the acridine ring, altering photophysical properties and reactivity. Exhibits stronger π-π stacking but lower nucleophilicity than sulfanyl derivatives .
  • Synthesis : Prepared via Rosenmund-von Braun reaction using 9-chloroacridine and CuCN , contrasting with the thiol-ester coupling used for this compound .

Sulfanyl-Containing Heterocyclic Esters

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate (CAS 1372784-40-1)

  • Structure : Purine core with a sulfanyl-linked ethyl ester and 4-chlorophenyl substituent.
  • Properties : The purine base enables hydrogen bonding with nucleic acids, while the chlorophenyl group enhances hydrophobic interactions. The ethyl ester provides moderate lipophilicity (Log P ~2.8) .
  • Applications : Investigated as a kinase inhibitor or antiviral agent, leveraging purine’s role in nucleotide metabolism. Differs from acridine derivatives in targeting enzyme active sites rather than DNA intercalation .
Parameter This compound Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
Core Structure Acridine Purine
Key Interactions DNA intercalation Enzyme active site binding
Log P (Predicted) ~2.5 ~2.8
Bioactivity Anticandidal, antiparasitic Kinase inhibition, antiviral

Simple Methyl Esters vs. Acridine Derivatives

Methyl Acetoacetate

  • Structure : Linear methyl ester of acetoacetic acid.
  • Properties : Highly soluble in polar solvents (Log P ~0.2) due to the absence of aromatic systems. Lacks π-conjugation, rendering it inert in intercalation or fluorescence applications .
  • Applications : Common solvent and intermediate in organic synthesis, contrasting with the targeted bioactivity of acridine-based esters .

Key Research Findings and Implications

  • Electronic Effects: The sulfanyl group in this compound increases electron density at the acridine ring compared to cyano or carboxylic acid derivatives, enhancing redox activity and binding to thiol-containing proteins .
  • Biological Performance: In antiparasitic assays, this compound showed superior efficacy over 9-cyanoacridine, likely due to esterase-mediated hydrolysis releasing active metabolites .
  • Stability : The methyl ester hydrolyzes faster in physiological conditions than ethyl esters (e.g., CAS 1372784-40-1), necessitating prodrug design considerations .

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